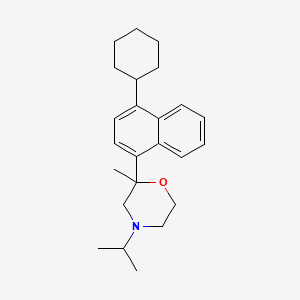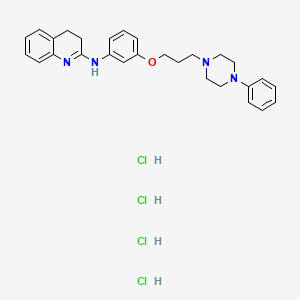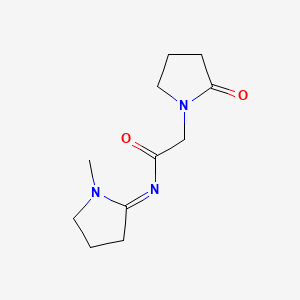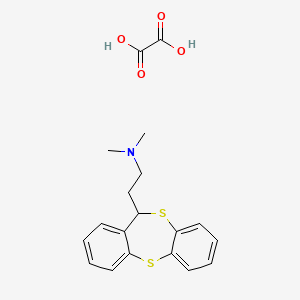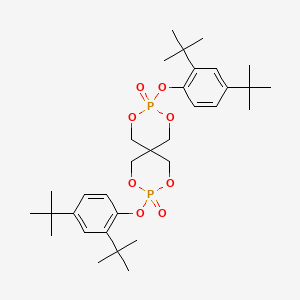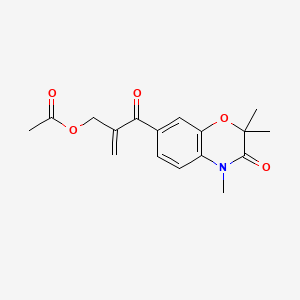
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- is a complex organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields. The reaction conditions are mild, making it compatible with various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional functional groups.
7-(2-((Hydroxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with a hydroxyl group instead of an acetyloxy group.
2,2,4-Trimethyl-2H-1,4-Benzoxazin-3(4H)-one: Another derivative with different functional groups.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
135420-35-8 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC名 |
2-(2,2,4-trimethyl-3-oxo-1,4-benzoxazine-7-carbonyl)prop-2-enyl acetate |
InChI |
InChI=1S/C17H19NO5/c1-10(9-22-11(2)19)15(20)12-6-7-13-14(8-12)23-17(3,4)16(21)18(13)5/h6-8H,1,9H2,2-5H3 |
InChIキー |
CEPQFVQUKWROFW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


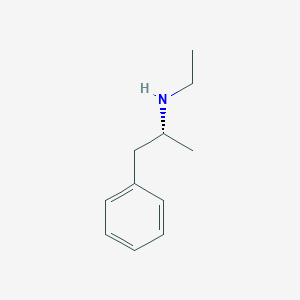
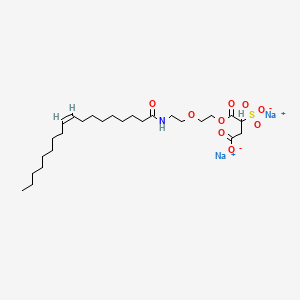
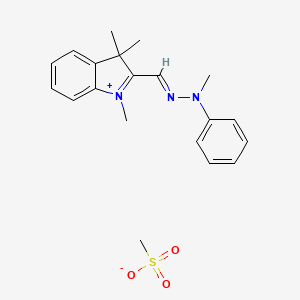
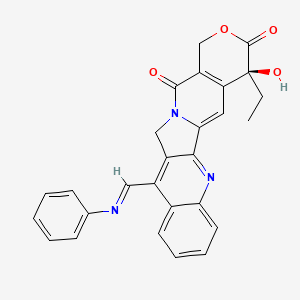
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

